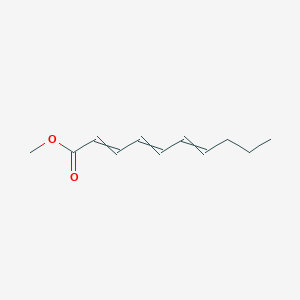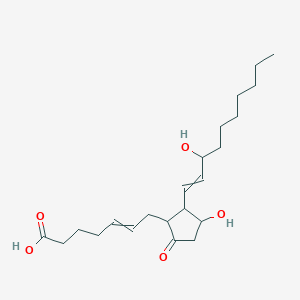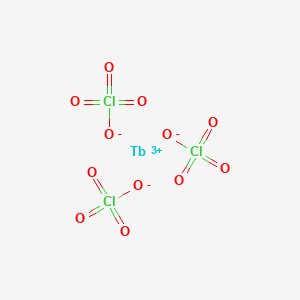
Terbium(3+);triperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Terbium(3+);triperchlorate can be synthesized by reacting terbium(III,IV) oxide (Tb₄O₇) with perchloric acid (HClO₄). The reaction proceeds as follows : [ \text{Tb}_4\text{O}_7 + 12 \text{HClO}_4 \rightarrow 4 \text{Tb(ClO}_4)_3 + 6 \text{H}_2\text{O} + 3 \text{O}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of terbium oxide with perchloric acid under specific temperature and pressure conditions to ensure complete conversion and high purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Terbium(3+);triperchlorate undergoes various chemical reactions, including:
Complexation: It forms complexes with ligands such as alanine, where the carboxylate portion of alanine bridges between two terbium atoms.
Substitution: this compound can react with other anions or ligands to form new compounds.
Common Reagents and Conditions:
Complexation Reactions: Typically involve ligands like alanine, 1,10-phenanthroline, and ascorbic acid under aqueous conditions.
Substitution Reactions: Often carried out in aqueous or organic solvents with appropriate ligands.
Major Products:
Terbium-Alanine Complexes: Formed by the reaction with alanine.
Terbium-Phenanthroline Complexes: Formed by the reaction with 1,10-phenanthroline.
Wissenschaftliche Forschungsanwendungen
Terbium(3+);triperchlorate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing terbium-containing metal-organic frameworks and other complexes.
Biology and Medicine: Employed as a fluorescent probe for molecular detection of biologically active substances like ascorbic acid.
Industry: Utilized in the production of luminescent materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of terbium(3+);triperchlorate primarily involves its ability to form complexes with various ligands. These complexes exhibit unique photophysical properties, such as fluorescence, which are utilized in molecular detection and imaging applications . The terbium ion (Tb³⁺) acts as a central metal ion, coordinating with ligands to form stable complexes that can be used in various analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Terbium(III) Chloride (TbCl₃): Another terbium salt used in similar applications but with different anionic properties.
Terbium(III) Nitrate (Tb(NO₃)₃): Used in the synthesis of terbium complexes and has different solubility and reactivity compared to terbium(3+);triperchlorate.
Uniqueness: this compound is unique due to its perchlorate anions, which are non-coordinating and allow for the formation of a wide range of terbium complexes. This property makes it particularly useful in the synthesis of luminescent materials and as a fluorescent probe in biological and chemical research .
Eigenschaften
Molekularformel |
Cl3O12Tb |
|---|---|
Molekulargewicht |
457.27 g/mol |
IUPAC-Name |
terbium(3+);triperchlorate |
InChI |
InChI=1S/3ClHO4.Tb/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
InChI-Schlüssel |
CPANODKLKVNZBE-UHFFFAOYSA-K |
Kanonische SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


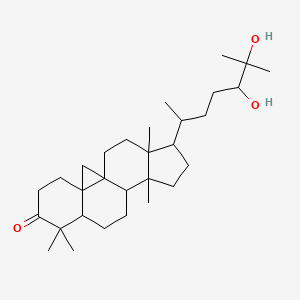
![N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B13394921.png)
![[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B13394928.png)
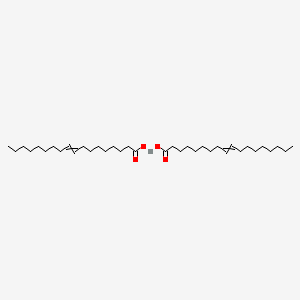
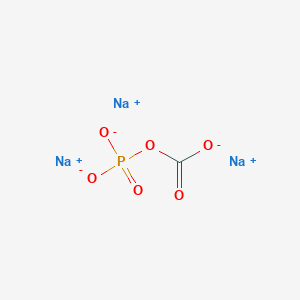

![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13394954.png)
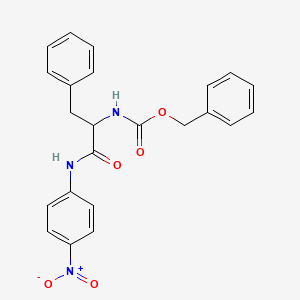
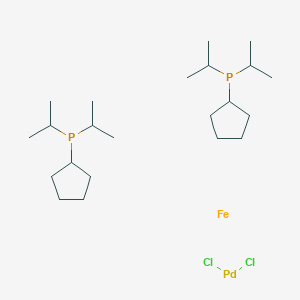

![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)

